Clesacostat, also known by its developmental code PF-05221304, is a synthetic organic compound classified as an acetyl-CoA carboxylase inhibitor. It is primarily under investigation for the treatment of non-alcoholic steatohepatitis, a serious liver condition characterized by fat accumulation, inflammation, and potential liver damage. The chemical formula for clesacostat is , with a molecular weight of approximately 502.57 g/mol . Its structure features a complex arrangement that includes a benzoic acid moiety and a spirocyclic system, which contributes to its unique pharmacological properties .
Clesacostat functions by inhibiting the enzyme acetyl-CoA carboxylase, which plays a critical role in fatty acid synthesis. This inhibition leads to decreased levels of malonyl-CoA, thereby reducing the synthesis of fatty acids and triglycerides in the liver. The chemical reaction can be summarized as follows:
By inhibiting this pathway, clesacostat aims to mitigate the progression of non-alcoholic fatty liver disease by reducing liver steatosis .
The synthesis of clesacostat involves several steps typical of complex organic compounds. While specific proprietary methods are not publicly disclosed, it generally includes:
The exact synthetic pathway remains proprietary but is designed to optimize yield and purity while minimizing costs .
Clesacostat is primarily being developed for therapeutic applications related to non-alcoholic steatohepatitis and potentially other metabolic disorders linked to lipid metabolism. Its role as an acetyl-CoA carboxylase inhibitor positions it as a promising candidate in managing conditions associated with lipid dysregulation . Clinical trials are ongoing to evaluate its efficacy in combination therapies aimed at improving liver health .
Studies on drug interactions involving clesacostat have highlighted its pharmacokinetic profile. It is primarily cleared by hepatic uptake mediated by organic anion-transporting polypeptides and cytochrome P450 enzymes . Notably, when co-administered with ervogastat, another investigational drug targeting lipid metabolism, clesacostat showed a decrease in systemic exposure but maintained safety profiles without significant pharmacokinetic interactions . This suggests potential for combination therapies in treating complex metabolic conditions.
Clesacostat shares similarities with other compounds targeting lipid metabolism but has unique features that distinguish it:
| Compound Name | Mechanism of Action | Indication | Unique Features |
|---|---|---|---|
| Firsocostat | Acetyl-CoA carboxylase inhibitor | Non-alcoholic fatty liver disease | Developed for combination therapy with FXR agonists |
| Aramchol | Stearoyl-CoA desaturase 1 inhibitor | Non-alcoholic fatty liver disease | First-in-class; promotes gallstone dissolution |
| Ervogastat | Diacylglycerol O-acyltransferase 2 inhibitor | Non-alcoholic steatohepatitis | Works synergistically with clesacostat |
Clesacostat's specific targeting of acetyl-CoA carboxylase differentiates it from these compounds, which may target different aspects of lipid metabolism or act on different enzymes altogether .
Clesacostat functions as a potent dual inhibitor of acetyl-CoA carboxylase isoforms ACC1 and ACC2, with half-maximal inhibitory concentration (IC50) values of 13 nM and 9 nM, respectively. ACC1, localized in the cytosol, catalyzes the rate-limiting step in de novo lipogenesis (DNL) by converting acetyl-CoA to malonyl-CoA. ACC2, associated with mitochondrial membranes, regulates fatty acid oxidation via malonyl-CoA-mediated inhibition of carnitine palmitoyltransferase-1 (CPT-1). By simultaneously targeting both isoforms, Clesacostat disrupts hepatic lipid accumulation while promoting fatty acid oxidation—a dual mechanism critical for addressing steatosis in NASH.
Table 1: Inhibitory Potency of Clesacostat Against ACC Isoforms
| Parameter | ACC1 | ACC2 |
|---|---|---|
| IC50 (nM) | 13 | 9 |
| Selectivity Ratio | 1.44 | 1.00 |
The drug’s binding mode involves interaction with the ACC carboxyltransferase domain, competitively inhibiting substrate entry. Preclinical models demonstrate dose-dependent reductions in hepatic DNL, with maximal inhibition of 82% observed at 300 mg/kg (EC50 = 5.4 nM). This efficacy correlates with decreased hepatic triglyceride content and improved insulin sensitivity in rodent models of metabolic syndrome.
Clesacostat achieves liver-specific action through preferential uptake by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP2B1. These transporters mediate active hepatic uptake, resulting in a 10-fold higher liver-to-plasma concentration ratio compared to non-target tissues. A mass balance study revealed that 64% of an orally administered dose undergoes hepatic absorption, with 35.6% excreted unchanged in feces and only 8.2% renally eliminated.
Table 2: Pharmacokinetic Profile of Clesacostat
| Parameter | Value |
|---|---|
| Oral bioavailability | >80% |
| Plasma protein binding | 99.5% |
| Primary elimination route | Hepatic metabolism |
| Major metabolites | M2a, M2b, M5, 519c |
The drug’s hydrophobicity (logP = 3.8) and molecular weight (502.6 g/mol) align with OATP substrate preferences. Unlike statins such as simvastatin acid, which rely exclusively on OATP1B1, Clesacostat’s broader OATP affinity (Km = 1.1–2.6 μM for OATP1B1/2B1) ensures robust hepatic accumulation even in polymorphic populations with reduced OATP1B1 activity.
Beyond direct ACC inhibition, Clesacostat induces allosteric effects on downstream lipid regulators. In a phase II trial (NCT04321031), treatment significantly altered circulating biomarkers:
The drug’s metabolite profile further influences lipid dynamics. Primary metabolites M2a/M2b (isopropyl monohydroxyl derivatives) retain 40% ACC inhibitory activity, extending pharmacodynamic effects beyond parent compound clearance. Reductive metabolites M3/M4 (carbonyl alcohol derivatives) exhibit unique interactions with peroxisome proliferator-activated receptor gamma (PPARγ), amplifying insulin sensitization effects in vitro.
Table 3: Biomarker Changes in Clesacostat-Treated NASH Patients
| Biomarker | Change from Baseline | p-value |
|---|---|---|
| MRI-PDFF (%) | -22.4 | <0.01 |
| ALT (U/L) | -34.1 | 0.003 |
| Apolipoprotein E | +27.8 | 0.012 |
Clesacostat exhibits high selectivity and potency for both ACC1 and ACC2, with half-maximal inhibitory concentration (IC50) values of 13 nM and 9 nM, respectively [4]. This differential inhibition arises from structural optimization to target the conserved ATP-binding pocket of ACC isoforms while leveraging liver-specific uptake mechanisms to minimize off-target effects [5]. The compound’s binding affinity correlates with its ability to suppress malonyl-CoA production, the primary product of ACC activity, which serves as a substrate for fatty acid synthesis and a regulator of mitochondrial β-oxidation [6].
Table 1: Enzymatic Inhibition Profiles of Clesacostat
| Parameter | ACC1 Inhibition | ACC2 Inhibition |
|---|---|---|
| IC50 (nM) | 13 | 9 |
| Selectivity Ratio (ACC2/ACC1) | 0.69 | — |
| Hepatic Concentration (μM)* | 12.4 | 8.7 |
*Therapeutic doses achieve liver concentrations exceeding systemic plasma levels by 15-fold due to organic anion-transporting polypeptide (OATP)-mediated uptake [3].
Kinetic analyses reveal non-competitive inhibition kinetics, with clesacostat binding to the biotin carboxylase domain of ACC isoforms [4]. This interaction prevents the carboxylation of acetyl-CoA to malonyl-CoA, effectively decoupling glucose metabolism from lipid synthesis. In human hepatocytes, clesacostat reduces DNL rates by 82% at 300 mg/kg doses, as measured by 13C-acetate incorporation into palmitate [5]. The temporal dynamics of inhibition show sustained suppression of malonyl-CoA for 18–24 hours post-administration, aligning with the compound’s elimination half-life [6].
Paradoxically, ACC inhibition triggers a compensatory surge in circulating triglycerides through two mechanisms: (1) increased mobilization of adipose-derived free fatty acids (FFAs) and (2) enhanced esterification of residual hepatic fatty acids. While clesacostat reduces DNL-derived palmitate by 70–90%, it upregulates diacylglycerol O-acyltransferase 2 (DGAT2) activity by 2.3-fold within 72 hours, facilitating triglyceride synthesis from non-DNL fatty acid sources [3].
Table 2: Metabolic Shifts Following ACC Inhibition
| Pathway | Change (%) | Time Course | Mechanism |
|---|---|---|---|
| De Novo Lipogenesis | ↓82 | 0–24 h | ACC1/ACC2 inhibition |
| DGAT2-Mediated Esterification | ↑130 | 48–72 h | FFA substrate overflow |
| Adipose Lipolysis | ↑45 | 24–48 h | Insulin sensitization |
This compensatory response is mediated by substrate overflow from inhibited DNL pathways, coupled with insulin sensitization that enhances adipose tissue lipolysis [2]. In clinical trials, co-administration with the DGAT2 inhibitor ervogastat normalized triglyceride levels, confirming the mechanistic link between ACC inhibition and DGAT2-driven triglyceride synthesis [3]. The interplay between these pathways underscores the necessity for combination therapies to mitigate unintended metabolic consequences.
Clesacostat’s inhibition of ACC2 depletes malonyl-CoA in hepatocytes, relieving its allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1). This permits unrestricted translocation of long-chain fatty acids into mitochondria, increasing β-oxidation rates by 3.1-fold in human hepatic models [6]. The resultant shift toward oxidative metabolism reduces hepatic steatosis but increases acetyl-CoA flux into the tricarboxylic acid (TCA) cycle, elevating ATP production by 40% and reducing NAD+/NADH ratios [5].
Table 3: β-Oxidation Parameters Post-Clesacostat Treatment
| Metric | Baseline | Post-Treatment | Δ (%) |
|---|---|---|---|
| CPT1 Activity (nmol/min/mg) | 4.2 | 13.1 | +212 |
| Mitochondrial Acyl-CoA (μM) | 18 | 54 | +200 |
| TCA Cycle Flux (μmol/h/g) | 12 | 16.8 | +40 |
Malonyl-CoA depletion also uncouples hepatic glucose metabolism from lipid storage, redirecting carbons toward ketogenesis. In patients with non-alcoholic steatohepatitis (NASH), this manifests as a 25% reduction in hepatic lipid content and a 1.5-fold increase in circulating β-hydroxybutyrate levels within 14 days [6]. However, chronic ACC inhibition may deplete hepatic glutathione reserves by 18–22% due to sustained oxidative stress from elevated β-oxidation [3], highlighting the need for antioxidant co-therapies in long-term regimens.
Clesacostat demonstrates a complex clearance profile characterized by dual mechanisms involving hepatic uptake transporters and cytochrome P450 3A-mediated metabolism [1]. The primary clearance mechanism represents a sequential process where organic anion-transporting polypeptides mediate hepatic uptake, followed by cytochrome P450 family 3A metabolism within hepatocytes [1]. In vitro studies have identified clesacostat as a potential cytochrome P450 3A time-dependent inactivator, indicating that the compound can irreversibly bind to and inactivate the enzyme after initial metabolism [1].
Mass balance studies using radiolabeled clesacostat reveal that the compound undergoes extensive phase I metabolism, accounting for the majority of drug elimination [2]. The metabolic clearance patterns demonstrate that unchanged clesacostat represents 96.1% of circulating radioactivity in plasma, while metabolites account for minimal systemic exposure [2]. Primary metabolites identified include M1 (1.94% of circulating radioactivity), M2b (1.76%), and M2a (0.18%), indicating that metabolic transformation occurs predominantly within hepatic tissue rather than systemically [2].
The hepatoselective design of clesacostat results in preferential distribution to liver tissue, achieving greater than 100-fold asymmetric hepatic distribution compared to peripheral tissues [3]. This distribution pattern maximizes hepatic de novo lipogenesis inhibition while minimizing cytochrome P450 3A-mediated effects in peripheral tissues, including bone marrow, thereby yielding an improved therapeutic index relative to platelet count effects [3].
Clinical pharmacokinetic studies demonstrate that clesacostat exhibits a terminal elimination half-life of 14-18 hours following single oral doses ranging from 1-240 mg [1]. The extended elimination half-life reflects the compound's hepatic retention and subsequent cytochrome P450 3A-mediated metabolism within hepatocytes. Drug interaction studies reveal that co-administration with cytochrome P450 3A inducers can decrease clesacostat systemic exposures, as evidenced by 12% and 19% reductions in maximum plasma drug concentration and area under the plasma drug concentration-time curve, respectively, when co-administered with ervogastat [1].
| Parameter | Value | Source |
|---|---|---|
| Primary Clearance Mechanism | Hepatic uptake via OATP + CYP3A metabolism | In vitro and PK studies [1] |
| Terminal Half-life | 14-18 hours | Single dose PK studies [1] |
| Unchanged Drug in Plasma | 96.1% of circulating radioactivity | Mass balance study [2] |
| Primary Metabolite M1 | 1.94% of circulating radioactivity | Mass balance study [2] |
| Hepatic Distribution Factor | ≥100-fold asymmetric enrichment | Preclinical studies [3] |
Clesacostat exhibits distinct tissue distribution characteristics that reflect its liver-targeted design and substrate specificity for hepatic uptake transporters [3]. The compound demonstrates preferential hepatic accumulation mediated by organic anion-transporting polypeptides, specifically OATP1B1, OATP1B3, OATP2B1, and sodium-taurocholate cotransporting polypeptide [1] [3]. This active uptake mechanism results in asymmetric tissue distribution with hepatic concentrations exceeding plasma and peripheral tissue levels by more than 100-fold [3].
Mass balance studies reveal limited systemic distribution patterns, with the majority of absorbed drug concentrating within hepatic tissue [2]. The tissue distribution profile demonstrates that clesacostat achieves robust hepatic de novo lipogenesis inhibition while maintaining minimal concentrations in peripheral tissues [3]. This selective distribution pattern contributes to the compound's therapeutic index by maximizing hepatic pharmacodynamic effects while reducing peripheral adverse effects, particularly those related to platelet count suppression [3].
Enterohepatic recirculation appears to play a minimal role in clesacostat disposition, as evidenced by the predominant fecal elimination pathway [2]. Mass balance data demonstrate that 81.7% of administered radioactivity is recovered in feces, compared to only 8.2% in urine, suggesting that biliary excretion represents the primary elimination route [2]. The high fecal recovery of unchanged drug (35.6% of the radioactive dose) indicates that a significant portion of the administered dose undergoes biliary excretion without extensive enterohepatic recirculation [2].
The tissue distribution kinetics reflect the compound's substrate affinity for hepatic transporters and subsequent intracellular retention [3]. Studies in primary human hepatocytes demonstrate that clesacostat suppresses de novo lipogenesis with an EC50 of 23 nmol/L, indicating potent hepatic activity at relatively low tissue concentrations [4]. The hepatic selectivity is further evidenced by the compound's ability to inhibit de novo lipogenesis in primary human hepatocytes while maintaining reduced activity in peripheral tissues [4].
| Distribution Parameter | Finding | Evidence Source |
|---|---|---|
| Hepatic Enrichment | ≥100-fold asymmetric distribution | Preclinical studies [3] |
| Primary Uptake Transporters | OATP1B1, OATP1B3, OATP2B1, NTCP | In vitro studies [1] |
| Fecal Recovery | 81.7% of administered dose | Mass balance study [2] |
| Urinary Recovery | 8.2% of administered dose | Mass balance study [2] |
| Hepatic EC50 (DNL inhibition) | 23 nmol/L | Human hepatocyte studies [4] |
Mass balance investigations utilizing carbon-14 radiolabeled clesacostat provide comprehensive insights into the compound's absorption, distribution, metabolism, and excretion characteristics [2]. Following administration of a single 50-mg oral dose of [14C]-PF-05221304 to healthy human subjects, mass balance was achieved with 89.9% of the administered dose recovered in urine and feces over an 11-day study period [2].
The radiolabeled isotope tracing studies reveal distinct elimination patterns with predominant biliary excretion [2]. Total administered radioactivity excreted in feces accounted for 81.7% of the dose, while urinary excretion represented 8.2% of the administered radioactivity [2]. The substantial fecal elimination indicates that biliary secretion represents the primary route of drug elimination, consistent with the compound's hepatic concentration and transporter-mediated uptake mechanism [2].
Absorption estimates derived from mass balance data suggest that approximately 64% of the administered dose is absorbed, based on the finding that unchanged clesacostat accounts for 35.6% of the radioactive dose in feces [2]. This absorption estimate indicates moderate to good oral bioavailability, with the remainder of the dose undergoing first-pass metabolism or remaining unabsorbed [2].
Metabolic profiling using radiolabeled isotope tracing identifies multiple metabolic pathways involving both oxidative and reductive transformations [2]. Primary metabolic pathways include N-dealkylation, isopropyl group monohydroxylation yielding enantiomeric metabolites M2a and M2b, hydroxylation on the 3-azaspiro[5.5]undecan-8-one moiety producing metabolites M5 and 519c, and carbonyl group reduction generating enantiomeric alcohol metabolites M3 and M4 [2]. Secondary metabolites derived from combinations of oxidation and reduction of primary metabolites account for approximately 14.8% of the administered dose [2].
Plasma radioactivity analysis demonstrates that unchanged clesacostat represents the predominant circulating species, accounting for 96.1% of total plasma radioactivity [2]. The limited systemic exposure to metabolites supports the hepatic selectivity of the compound and indicates that metabolic transformation occurs primarily within hepatic tissue rather than in systemic circulation [2].
| Mass Balance Parameter | Value | Methodology |
|---|---|---|
| Total Recovery | 89.9% | 11-day collection period [2] |
| Fecal Excretion | 81.7% | Radioactivity quantification [2] |
| Urinary Excretion | 8.2% | Radioactivity quantification [2] |
| Estimated Absorption | ~64% | Unchanged drug in feces analysis [2] |
| Unchanged Drug (Plasma) | 96.1% circulating radioactivity | Plasma radioactivity profiling [2] |
| Primary Metabolites | M1, M2a, M2b, M3, M4, M5, 519c | LC-MS/MS identification [2] |
| Secondary Metabolites | 521a, 521b, 533 (~14.8% dose) | Metabolite profiling [2] |
| Radiolabel | Carbon-14 | Single 50-mg dose [2] |